Acetylsulfamethoxazole - 21312-10-7

Acetylsulfamethoxazole

Catalog Number: EVT-302112
CAS Number: 21312-10-7
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetylsulfamethoxazole (N4-acetylsulfamethoxazole) is the primary metabolite of the sulfonamide antibiotic sulfamethoxazole. [, , , ] Sulfamethoxazole is widely used in human and veterinary medicine. [, , , , , , , , , ] Acetylsulfamethoxazole is formed by the acetylation of sulfamethoxazole, primarily in the liver, via arylamine N-acetyltransferase 1. []

In scientific research, acetylsulfamethoxazole serves as a marker for sulfamethoxazole exposure and metabolism. Its presence in environmental samples indicates prior use of sulfamethoxazole. [, , , , , , , , , ] Acetylsulfamethoxazole itself exhibits antibacterial activity, though generally less potent than its parent compound. []

Synthesis Analysis

Although acetylsulfamethoxazole is primarily produced metabolically, it can also be synthesized in vitro. Methods typically involve reacting sulfamethoxazole with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst. [, ]

Molecular Structure Analysis

Acetylsulfamethoxazole is structurally similar to sulfamethoxazole, with an acetyl group (CH3CO) attached to the nitrogen atom at the 4-position of the aniline ring. [, ] Detailed structural analyses can be performed using techniques like infrared spectroscopy and mass spectrometry. [, , , , ]

Mechanism of Action

Acetylsulfamethoxazole, like sulfamethoxazole, inhibits bacterial growth by interfering with folic acid synthesis. Specifically, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate production in bacteria. [, ]

Physical and Chemical Properties Analysis

Acetylsulfamethoxazole shares some physicochemical properties with sulfamethoxazole, but there are important differences. Its solubility and sorption behavior can influence its environmental fate and transport. [, , ] Techniques like liquid chromatography and mass spectrometry are used to analyze these properties. [, , , , , , , ]

Applications
  • Environmental monitoring: Acetylsulfamethoxazole is a widely used indicator for sulfamethoxazole contamination in aquatic environments. [, , , , , , , , , ]
  • Pharmacokinetic studies: It is used to assess the metabolism of sulfamethoxazole in humans and animals. [, , , , , , , , , ]
  • Wastewater treatment research: The fate and removal of acetylsulfamethoxazole during wastewater treatment processes are studied to develop effective strategies for mitigating its release into the environment. [, , ]
  • Drug-induced urolithiasis research: Acetylsulfamethoxazole can contribute to the formation of urinary stones. Studies investigate the mechanisms and risk factors associated with this phenomenon. [, , , ]

Safety and Hazards

Acetylsulfamethoxazole, like other sulfonamides, can cause allergic reactions in some individuals. [, ] Its presence in the environment may contribute to the development of antibiotic resistance in bacteria. [, ]

Sulfamethoxazole

Compound Description: Sulfamethoxazole is a widely used antibiotic that belongs to the sulfonamide class. It acts by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folic acid synthesis. []

Relevance: Sulfamethoxazole is the parent compound of Acetylsulfamethoxazole, formed through N-acetylation via arylamine N-acetyltransferase 1. [] Acetylsulfamethoxazole is a major metabolite of Sulfamethoxazole, and its formation significantly impacts Sulfamethoxazole's pharmacokinetics. Studies show elevated Acetylsulfamethoxazole levels reduce Sulfamethoxazole's binding to plasma proteins. [, ] This interaction influences Sulfamethoxazole's distribution and elimination. Furthermore, both compounds are often found together in environmental samples, reflecting their close metabolic link. [, , , ]

N4-Acetylsulfadiazine

Compound Description: N4-Acetylsulfadiazine is an acetylated metabolite of the sulfonamide antibiotic Sulfadiazine. It is formed through N-acetylation and contributes to the overall metabolic profile of Sulfadiazine. [, ]

Relevance: Similar to Acetylsulfamethoxazole, N4-Acetylsulfadiazine exemplifies an acetylated sulfonamide metabolite. Both compounds share a common metabolic pathway, highlighting the significance of N-acetylation in sulfonamide metabolism. [, ] Their presence in urinary calculi underscores a potential shared risk associated with sulfonamide therapy. [, , ]

Sulfisoxazole

Compound Description: Sulfisoxazole is a short-acting sulfonamide antibiotic recognized for its efficacy against various bacterial infections. [, ]

Relevance: Sulfisoxazole shares a structural resemblance with Sulfamethoxazole and, like Sulfamethoxazole, undergoes N-acetylation to form N4-acetylsulfisoxazole. [, ] This parallel metabolic pathway and the use of N4-acetylsulfamethoxazole as an internal standard in Sulfisoxazole analysis emphasize the analytical and metabolic similarities between these sulfonamides. [, ]

N4-acetylsulfisoxazole

Compound Description: N4-acetylsulfisoxazole is the primary metabolite of Sulfisoxazole, generated through N-acetylation. [, ]

Relevance: N4-acetylsulfisoxazole's relationship to Sulfisoxazole mirrors the relationship between Acetylsulfamethoxazole and Sulfamethoxazole. Both metabolite pairs arise from N-acetylation, signifying a shared metabolic pathway. [, ] Moreover, the concurrent automated determination of these compounds in biological samples emphasizes their analytical similarities. []

Trimethoprim

Compound Description: Trimethoprim is an antibiotic frequently co-administered with Sulfamethoxazole (forming the drug combination co-trimoxazole). It functions as a dihydrofolate reductase inhibitor, synergizing with Sulfamethoxazole's antibacterial activity. [, , , , , , , ]

Relevance: While not structurally similar, Trimethoprim is closely associated with Acetylsulfamethoxazole due to its frequent co-formulation and administration with Sulfamethoxazole. [, , , , , , , ] Numerous studies investigating Sulfamethoxazole and Acetylsulfamethoxazole often include Trimethoprim, highlighting their therapeutic relevance and importance in understanding combined drug effects. [, , , , , , , ]

Properties

CAS Number

21312-10-7

Product Name

Acetylsulfamethoxazole

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

InChI

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)

InChI Key

GXPIUNZCALHVBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Synonyms

N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide; 4’-Acetyl-3-sulfa-5-methylisoxazole; N4-Acetylsulfamethoxazole; N4-Acetylsulfisomezole; STX 606; Sulfisomezole-N4-acetate;

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.